molecular formula C20H22N4O3S B2505081 RS6212 CAS No. 2097925-52-3

RS6212

货号: B2505081
CAS 编号: 2097925-52-3
分子量: 398.48
InChI 键: NLYIQDCNUYJYRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemical Properties and Mechanism of Action

RS6212 is a specific pyridazine LDHA inhibitor, which was identified through structure-based virtual screening. It exhibits competitive inhibition against cofactors like NADH and non-competitive inhibition against substrates in LDH-induced oxidation. Key biochemical parameters include:

  • IC50 Values :
    • LDHA: 9.8 μM (pyruvate), 11.3 μM (α-ketobutyrate)
    • Other enzymes inhibited include glucelaldehyde-3-phosphate dehydrogenase, malate dehydrogenase, and isocitrate dehydrogenase .

Anticancer Activity

This compound has shown significant anticancer activity across various cancer cell lines, making it a promising candidate for cancer therapy. The following table summarizes its efficacy against different cancer types:

Cancer Cell Line IC50 Value (μM) Notes
Med1-MB81Dependent on aerobic glycolysis
HCT116Not specifiedColorectal cancer
SW620Not specifiedColorectal cancer
A549Not specifiedLung cancer
PANC-1Not specifiedPancreatic cancer

Inhibition of Tumor Growth

A study demonstrated that this compound significantly inhibited the growth of tumors in xenograft models. For instance, in a MiaPaCa-2 cell xenograft model, treatment with this compound resulted in suppressed tumor growth with minimal side effects observed in the mice .

Metabolic Reprogramming

Research indicates that this compound can redirect cancer cell metabolic pathways from glycolysis to oxidative phosphorylation. This metabolic shift is crucial as it reduces lactate production and alters energy metabolism in cancer cells, potentially enhancing the efficacy of existing therapies .

Combination Therapy Potential

While this compound shows promise as a single agent, studies suggest that its combination with other therapeutic agents may yield better outcomes in inducing cancer cell death. For instance, combining this compound with chemotherapy agents could enhance the overall therapeutic response against resistant cancer types such as metastatic breast cancer and malignant glioma .

Safety and Tolerability

Preliminary studies indicate that this compound is generally well tolerated in animal models, with no significant adverse effects reported at therapeutic doses. This aspect is critical for its potential transition to clinical trials .

Future Research Directions

Further investigations are warranted to explore:

  • The long-term effects of this compound on tumor progression.
  • Its mechanisms of resistance when used alone versus in combination with other therapies.
  • The potential for bioconjugation with other agents to enhance targeted delivery and efficacy.

生物活性

RS6212 is a novel pyridazine derivative that acts as a specific inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the metabolic reprogramming of cancer cells. This compound has garnered attention due to its potent anticancer properties, particularly in various cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Lactate dehydrogenase plays a pivotal role in the conversion of pyruvate to lactate, a key step in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This compound inhibits LDH, thereby disrupting this metabolic pathway and leading to reduced lactate production and increased oxidative phosphorylation in cancer cells .

Key Research Findings

  • Inhibition Potency :
    • This compound exhibits an IC50 value of 12.03 μM , indicating its effectiveness as an LDH inhibitor .
    • In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal (HCT116, SW620), lung (A549), and pancreatic (PANC-1) cancers .
  • Anticancer Activity :
    • The compound has shown micromolar anticancer activity across multiple cell lines, suggesting broad applicability in cancer treatment .
    • In combination with complex I inhibitors, this compound enhances tumor suppression, highlighting its potential for synergistic therapeutic strategies .
  • Impact on Cancer Metabolism :
    • This compound redirects metabolic pathways from glycolysis to oxidative phosphorylation, evidenced by decreased extracellular acidification rates (ECAR) and lactate formation, alongside increased oxygen consumption rates in treated cancer cells .

Case Studies

  • Study on Colorectal Cancer :
    A study evaluated this compound's effects on HCT116 and SW620 colorectal cancer cell lines. Results indicated a significant reduction in cell proliferation rates and induction of apoptosis at concentrations correlating with its IC50 value .
  • Pancreatic Cancer Model :
    In a MiaPaCa-2 xenograft model, this compound administration resulted in marked tumor growth suppression without significant weight loss in mice, indicating a favorable safety profile alongside efficacy .

Data Table: Biological Activity of this compound

Cancer Type Cell Line IC50 (μM) Effect on Growth
ColorectalHCT11612.03Significant inhibition
ColorectalSW62012.03Significant inhibition
LungA54912.03Significant inhibition
PancreaticPANC-112.03Significant inhibition
Pancreatic XenograftMiaPaCa-2Not specifiedTumor growth suppression

属性

IUPAC Name

2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYIQDCNUYJYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。